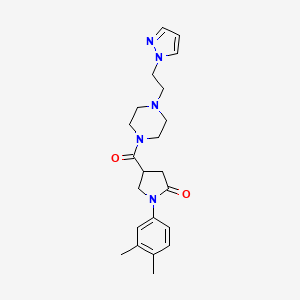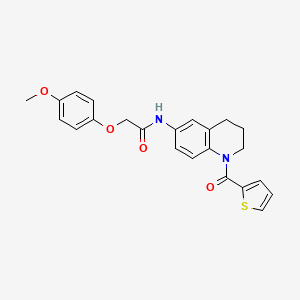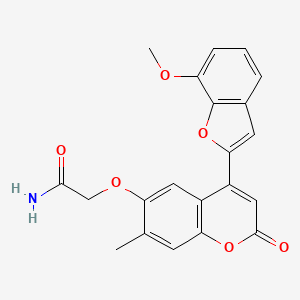
(R)-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“®-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate” is a chemical compound . It is a type of carbamate ester . Carbamate esters are known to inhibit acetylcholinesterase (AChE) by binding covalently to a serine residue in the enzyme active site .
Molecular Structure Analysis
The molecular structure of carbamate compounds plays a crucial role in their reactivity and inhibitory potency . The inhibitory structures of a compound that can form the covalent bond were identified through analysis of docked conformations of the compound and its metabolites .Chemical Reactions Analysis
Carbamate esters can inhibit acetylcholinesterase (AChE) by binding covalently to a serine residue in the enzyme active site . Their inhibitory potency depends largely on affinity for the enzyme and the reactivity of the ester .Physical And Chemical Properties Analysis
The physical and chemical properties of carbamate compounds like “®-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate” can determine their inhibitory potency . Interactions with the diverse functional subsites in the active site gorge of AChE lead to different binding modes .Aplicaciones Científicas De Investigación
- Application : BH has been investigated as an anti-arrhythmic agent. Arrhythmias, which affect the heart’s rhythm, are a significant cardiovascular concern worldwide . BH’s pharmacokinetic characterization and metabolite identification have been studied in rats, shedding light on its absorption and metabolism .
- Key Findings : BH undergoes phase-I demethylation, dehydrogenation, and epoxidation, as well as phase-II glucuronidation and sulfation. A total of 18 metabolites have been characterized, including 10 phase-I and 8 phase-II metabolites .
- Applications : Researchers have explored its chemical reactions to create diverse compounds with potential applications in drug discovery, materials science, and organic synthesis .
- Oral Administration : After oral administration, BH reaches its maximum concentration (Cmax) at approximately 1 hour. This information is crucial for dosing and therapeutic strategies .
Anti-Arrhythmic Properties
Synthetic Building Block
Pharmacokinetic Studies
Metabolite Prediction
Mecanismo De Acción
Target of Action
The primary target of ®-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate, also known as TERT-BUTYL N-[(1R)-1-(3-BROMOPHENYL)-2-HYDROXYETHYL]CARBAMATE, is acetylcholinesterase (AChE) . AChE is a key enzyme in the nervous system of animals, terminating impulse transmission by rapid hydrolysis of the neurotransmitter acetylcholine .
Mode of Action
This compound inhibits AChE by binding covalently to a serine residue in the enzyme active site . The inhibitory potency of this compound depends largely on its affinity for the enzyme and the reactivity of the ester . It forms a covalent bond through carbamylation . Carbamates are considered slowly reversible inhibitors of AChE .
Biochemical Pathways
The inhibition of AChE results in a build-up of acetylcholine and overstimulation of acetylcholine receptors, leading to subsequent toxicity . This overstimulation can affect various biochemical pathways, particularly those involved in nerve impulse transmission.
Pharmacokinetics
It’s known that the main metabolic pathways appear to be phase-i of demethylation, dehydrogenation, and epoxidation, and phase ii of glucuronide and sulfate metabolites .
Result of Action
The result of the compound’s action is the inhibition of AChE, leading to an increase in acetylcholine levels. This causes overstimulation of acetylcholine receptors and can lead to various physiological effects, including muscle contractions and changes in heart rate .
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl N-[(1R)-1-(3-bromophenyl)-2-hydroxyethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(17)15-11(8-16)9-5-4-6-10(14)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,17)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSVECFBQRKMKO-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CO)C1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dichlorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2768830.png)


![Methyl 3-{[(4-bromophenyl)sulfonyl]amino}-3-(4-isopropylphenyl)propanoate](/img/structure/B2768834.png)


![(3R,6S,9S,12E,16S)-9-(4-Aminobutyl)-3-[(4-benzoylphenyl)methyl]-6-(cyclohexylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,15-pentaazacycloeicos-12-ene-16-carboxamide](/img/structure/B2768839.png)
![ethyl 2-{2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamido}thiophene-3-carboxylate](/img/structure/B2768841.png)


![1-[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B2768848.png)
![1-(4-Methoxyphenyl)-2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2768849.png)

![tert-Butyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B2768852.png)